molecular formula C8H5F3O2 B1589503 2-Hydroxy-6-(trifluoromethyl)benzaldehyde CAS No. 58914-35-5

2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1589503
CAS No.: 58914-35-5
M. Wt: 190.12 g/mol
InChI Key: DHBICWJRPNXPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized through the direct reaction of 2-hydroxybenzaldehyde with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) under controlled conditions.

  • Bromination and Subsequent Replacement: Another method involves the bromination of 2-hydroxybenzaldehyde followed by the replacement of the bromine atom with a trifluoromethyl group using reagents like trifluoromethyl lithium (CF₃Li).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The choice of catalysts and reaction conditions is optimized to ensure high purity and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 2-Hydroxy-6-(trifluoromethyl)benzoic acid.

  • Reduction: 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde can be achieved through various methods:

  • Direct Reaction : Combining 2-hydroxybenzaldehyde with trifluoromethylating agents like trifluoromethyl iodide (CF₃I).
  • Bromination and Replacement : Brominating 2-hydroxybenzaldehyde and replacing the bromine with a trifluoromethyl group using trifluoromethyl lithium (CF₃Li).

These synthetic routes enable the selective introduction of functional groups while maintaining the integrity of the aromatic system.

Pharmaceuticals

The compound is extensively studied for its potential in drug design and development:

  • Biological Activity : The trifluoromethyl group enhances biological activity, making derivatives of this compound valuable in treating diseases such as cancer and inflammatory disorders .
  • Fluorescent Probes : It serves as a fluorescent probe in biological studies, allowing researchers to track cellular processes due to its ability to conjugate easily with biomolecules.

Case Study : Derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways, highlighting its potential therapeutic effects.

Agrochemicals

In agrochemical applications, this compound can be utilized as a building block for developing herbicides and pesticides. Its unique chemical properties allow for the design of molecules that can effectively target pests while minimizing environmental impact.

Materials Science

The compound is also applied in producing specialty chemicals and materials:

  • Coatings and Adhesives : Its unique properties make it suitable for formulating coatings that require high durability and resistance to environmental factors.
  • Electronic Materials : The compound's characteristics are beneficial in developing advanced electronic materials, enhancing performance in various applications.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In drug design, the trifluoromethyl group enhances the compound's binding affinity to molecular targets, such as enzymes and receptors. This group can also increase the metabolic stability of the compound, prolonging its therapeutic effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.

  • Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to its combination of hydroxyl and trifluoromethyl groups. Similar compounds include:

  • 2-Hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 6-(Trifluoromethyl)benzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and applications.

  • 2-Hydroxy-6-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and stability.

These compounds differ in their chemical behavior and applications, highlighting the unique role of this compound in various fields.

Biological Activity

2-Hydroxy-6-(trifluoromethyl)benzaldehyde, with the molecular formula C8_8H5_5F3_3O, is an aromatic aldehyde characterized by the presence of both a hydroxyl group (-OH) and a trifluoromethyl group (-CF3_3) on a benzaldehyde structure. This compound is notable for its unique chemical properties and potential biological activities, making it a subject of interest in various fields such as organic chemistry and pharmaceuticals.

  • Molecular Weight : Approximately 190.12 g/mol
  • Physical Appearance : White to pale yellow solid
  • Functional Groups : Hydroxyl (-OH), Trifluoromethyl (-CF3_3)

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been shown to reduce the Minimum Inhibitory Concentration (MIC) of standard antibiotics against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The mechanism often involves disruption of the bacterial plasma membrane, leading to increased permeability and enhanced efficacy of antibiotics .

Interaction with Biological Molecules

Preliminary studies suggest that this compound may interact with proteins and enzymes, potentially influencing their activity. Such interactions could provide insights into its mechanism of action if it is confirmed to exhibit biological activity .

Case Studies and Research Findings

  • Inhibition of Enzymes :
    • A study on hydrazones derived from trifluoromethylbenzaldehydes indicated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 46.8 to 137.7 µM . This suggests potential applications in treating neurodegenerative diseases.
  • Antibiotic Modulation :
    • Investigations into benzaldehyde's role as an antibiotic modulator revealed that it can significantly reduce the MIC of fluoroquinolones when combined with norfloxacin, enhancing its bactericidal action .
  • Toxicity Studies :
    • Toxicity assessments have shown that while some derivatives exhibit antimicrobial properties, they also pose risks to model organisms such as Drosophila melanogaster, indicating a need for careful evaluation in therapeutic contexts .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialReduces MIC for Staphylococcus aureus
Enzyme InhibitionInhibits AChE and BuChE
ToxicityToxic effects observed in Drosophila melanogaster

Synthesis and Applications

The synthesis of this compound typically involves reactions that introduce functional groups while preserving the integrity of the aromatic system. One reported method includes the reaction of 2-hydroxy-3,6-dichlorobenzaldehyde with trifluoromethyltrimethylsilane using a palladium catalyst .

Applications in Research and Industry

This compound has potential applications in:

  • Pharmaceuticals : Development of new antimicrobial agents.
  • Organic Synthesis : As an intermediate in synthesizing more complex molecules.
  • Chemical Research : Studied for its unique reactivity due to the trifluoromethyl group.

Properties

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBICWJRPNXPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457563
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58914-35-5
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58914-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-6-trifluoromethylbenzaldehyde (25 g) and aqueous sodium hydroxide solution (0.5 M; 866 ml) was stirred and heated at 80° C. under nitrogen for 43 hours. The cooled solution was washed with ether (2×350 ml), acidified with concentrated hydrochloric acid, then extracted with ether (2×500 ml). The combined extracts were dried over magnesium sulphate and the solvent removed in vacuo. The residue was purified by flash chromatography over silica eluting with a 95:5 mixture of dichloromethane and methanol. Appropriate fractions were combined and the solvent removed in vacuo to give 2-hydroxy-6-trifluoromethylbenzaldehyde (6.2 g) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
866 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 3
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.